molecular formula C17H13ClN2O B2828458 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 492426-29-6

1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2828458
CAS RN: 492426-29-6
M. Wt: 296.75
InChI Key: FEJGPTYZJNOGDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the aromatic rings (phenyl and pyrazole) would contribute to the compound’s stability. The electronegative chlorine atom in the chlorobenzyl group could create a polar region in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aldehyde group is often reactive and can undergo a variety of chemical reactions, including nucleophilic addition and oxidation. The aromatic rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyrazole derivatives, including those similar to 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and characterized to understand their structural properties. For instance, studies have highlighted the crystal structure and molecular packing, revealing how phenyl and chlorobenzyl groups interact within these compounds (R. Prasath et al., 2011), (Cunjin Xu & Yan-Qin Shi, 2011).

Biological Activities

  • Several studies have explored the antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of pyrazole derivatives. These compounds have been evaluated against a variety of microbial strains, showing promising results in some cases. For example, chitosan Schiff bases derived from pyrazole compounds exhibited antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi (A. Hamed et al., 2020). Another study synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which showed significant antioxidant and anti-inflammatory activities (Bono Naga Sudha et al., 2021).

Synthetic Applications

  • The versatility of pyrazole derivatives for synthesizing novel compounds is also highlighted. For instance, their use in creating new antimicrobial agents through various synthetic approaches has been documented, showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities for some synthesized compounds (Manjunatha Bhat et al., 2016). Additionally, the compounds have been used to study their potential in anticonvulsant and analgesic applications, further emphasizing the chemical diversity and utility of pyrazole derivatives in medicinal chemistry (S. Viveka et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a drug, the mechanism of action would describe how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing irritation or allergic reactions. Proper handling and storage would be essential to minimize risks .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c18-16-8-6-13(7-9-16)10-20-11-15(12-21)17(19-20)14-4-2-1-3-5-14/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJGPTYZJNOGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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